molecular formula C17H23NO4 B000090 Convolamine CAS No. 500-56-1

Convolamine

Cat. No. B000090
CAS RN: 500-56-1
M. Wt: 305 g/mol
InChI Key: AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of molecular compounds involves understanding their synthesis, structure, and properties. This knowledge is crucial for developing new materials and drugs, optimizing chemical reactions, and understanding biological processes. The synthesis of complex molecules, like Convolamine, requires precise control over chemical reactions, while analysis of their molecular structure provides insights into their potential applications and interactions.

Synthesis Analysis

Synthesis of molecular compounds often involves multiple steps, including the formation of key intermediate compounds. Techniques such as template-directed synthesis using reversible imine bond formation have shown promise in creating complex molecular architectures efficiently (Meyer, Joiner, & Stoddart, 2007). Additionally, total synthesis plays a crucial role in structure elucidation and verification, as demonstrated by the synthesis of complex natural products (Weinreb, 2003).

Molecular Structure Analysis

Understanding a molecule's structure is key to predicting its properties and reactivity. Techniques like convolutional neural networks have been applied to embed molecular graphs for property prediction, taking into account atom-specific feature vectors (Coley et al., 2017). Crystal structure prediction, using a supramolecular synthon approach, has also been utilized to predict the structures of compounds based on kinetic factors and synthons analysis (Dey et al., 2005).

Chemical Reactions and Properties

Chemical reactions underlying the synthesis of molecular compounds involve dynamic covalent chemistry, such as the formation and reversible reaction of imines, allowing for the construction of complex molecules with high precision and flexibility (Belowich & Stoddart, 2012). The analysis of these reactions provides insight into the stability, reactivity, and potential functional applications of the synthesized compounds.

Physical Properties Analysis

The physical properties of molecular compounds, including solubility, melting point, and toxicity, are influenced by their molecular structure. Machine learning models, specifically neural networks, have been employed to estimate these properties based on molecular structure, aiding in the design and optimization of new compounds with desired physical characteristics (Wernet et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are directly related to a molecule's structural features. Studies on dynamic imine chemistry illustrate how reversible bond formation can be harnessed for the synthesis of structurally complex and functionally diverse molecules (Belowich & Stoddart, 2012). This approach is pivotal in developing new materials and pharmaceuticals.

Scientific Research Applications

Phytochemical and Pharmacological Profile

Convolamine, found in Convolvulus prostratus (also known as Convolvulus pluricaulis or Shankhpushpi in Ayurveda), is recognized for its various therapeutic properties. Notable among these are its neuroprotective, nootropic, and neuromodulatory roles. Studies have highlighted the potential of Convolvulus prostratus extracts in neurodegeneration, indicating the significant neuro-pharmacological profile of this herb and its constituents like convolamine (Balkrishna, Thakur, & Varshney, 2020).

Alkaloid Profile and Biological Activity

Convolvulus species are known to be rich in tropane alkaloids, including convolvine and convolamine. These compounds have demonstrated various biological activities such as anti-hypoxic, local anesthetic, anti-inflammatory, immunomodulating, antimicrobial, and antifungal properties. This points towards their potential utility in pharmacological and dermatological applications (Okhunov & Aripova, 2013).

Neuroprotective Effects

A study on Convolvulus pluricaulis, which contains convolamine, demonstrated its neuroprotective potential against aluminium-induced neurotoxicity in rat brains. This research validates the traditional use of Convolvulus pluricaulis in alleviating toxic effects of neurotoxins and suggests convolamine's role in neuroprotection (Bihaqi, Sharma, Singh, & Tiwari, 2009).

Stereochemistry and Molecular Structure

Detailed stereochemical analysis of tropane alkaloids, including convolvine and convolamine, has been conducted. Understanding the molecular structure and configuration of these compounds is crucial for their application in scientific research and development of pharmacological agents (Turgunov et al., 2019).

Chemical Composition and Pharmacological Properties

Various studies have isolated and identified convolvine and convolamine among other alkaloids in Convolvulus species. This research contributes to understanding the complex chemical composition of these plants and the potential pharmacological properties of their constituents (Aripova & Yunusov, 1979).

Future Directions

Convolamine has been identified as a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties . It has been found to restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls . It has also been found to restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses . Therefore, Convolamine’s pharmacological action is relevant to the traditional use of Shankhpushpi in memory and cognitive protection .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329455
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convolamine

CAS RN

500-56-1
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Convolamine
Reactant of Route 2
Reactant of Route 2
Convolamine
Reactant of Route 3
Reactant of Route 3
Convolamine
Reactant of Route 4
Reactant of Route 4
Convolamine
Reactant of Route 5
Reactant of Route 5
Convolamine
Reactant of Route 6
Reactant of Route 6
Convolamine

Citations

For This Compound
189
Citations
EG Sharova, SF Aripova, SY Yunusov - Chemistry of Natural Compounds, 1980 - Springer
… The two bases present in largest amount (convolvine and convolamine) and also the unidentified liquid base convolvicine have been isolated from the roots and epigeal part of C. sub…
Number of citations: 2 link.springer.com
MR Yagudaev, SF Aripova - Chemistry of Natural Compounds, 1986 - Springer
… , convolamine, convoline, convolidine, subhirsine, and 6-hydroxyhyoscyamine. It has been established that the N-CH 3 group in convolamine … convolvine (I) and convolamine (II) were …
Number of citations: 3 link.springer.com
KK Turgunov, D Kadirova, R Okmanov… - European Journal of …, 2019 - eurjchem.com
Structures of alkaloid convolvine (1) isolated from Convolvulus subhirsutus and its derivatives-convolamine( N -methylconvolvine) (2) and hydrochloride of N -benzylconvolvine (3) …
Number of citations: 1 eurjchem.com
AM Gapparov, SF Aripova - Chemistry of Natural Compounds, 2011 - Springer
… two alkaloids convolvine and convolamine, making up ~40% of the total alkaloids. A base with mp 189–190C was isolated from the mother liquor of convolvine and convolamine. It was …
Number of citations: 7 link.springer.com
AM Gapparov, DS Toshpulatova… - European Journal of …, 2021 - media.neliti.com
… main ones are convolvin and convolamine, and minor bases - … the main alkaloids - convolvin and convolamine, is 45-50% … of convolvin and convolamine during chromatography on a …
Number of citations: 6 media.neliti.com
SF Aripova - Chemistry of Natural Compounds, 1985 - Springer
A report has been given previously [i] of the isolation from the epigeal part of Convolvulus krauseanns Rgl., collected in the region of the village of Bakhmal (Turkestan range), of five …
Number of citations: 6 link.springer.com
AM Gapparov, SF Aripova, AD Vdovin… - Chemistry of natural …, 2009 - Springer
… ones were convolvine and convolamine; the minor ones, … the major alkaloids convolvine and convolamine were 45-50… alkaloids after removal of convolvine and convolamine [3]. The …
Number of citations: 6 link.springer.com
SF Aripova, DB Kadirova, AM Gapparov… - … Symposium on the … - kaznu.kz
… Convolvine and convolamine had a selective effect on gram-negative and gram-positive … albicans–2.5% solution of convolvine and 5% solution of convolamine. Studies of cytotoxicity …
Number of citations: 6 www.kaznu.kz
AM Gapparov, NA Razzakov, SF Aripova - Chemistry of Natural …, 2007 - Springer
… Several tropane derivatives [1], mainly convolvine and convolamine [2], have been isolated … The fraction obtained by work up with a buffer at pH 5.6 isolated convolamine with an …
Number of citations: 12 link.springer.com
II Okhunov, SF Aripova - Chemistry of Natural Compounds, 2013 - Springer
… two alkaloids convolvine and its N-methyl derivative convolamine. The content of the mixture of … The alkaloids convolvine and convolamine showed antimicrobial and antifungal activity. …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.